1-(3-bromophenyl)propan-2-amine hydrochloride 1-(3-bromophenyl)propan-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1210708-61-4
VCID: VC11650460
InChI: InChI=1S/C9H12BrN.ClH/c1-7(11)5-8-3-2-4-9(10)6-8;/h2-4,6-7H,5,11H2,1H3;1H
SMILES: CC(CC1=CC(=CC=C1)Br)N.Cl
Molecular Formula: C9H13BrClN
Molecular Weight: 250.56 g/mol

1-(3-bromophenyl)propan-2-amine hydrochloride

CAS No.: 1210708-61-4

Cat. No.: VC11650460

Molecular Formula: C9H13BrClN

Molecular Weight: 250.56 g/mol

* For research use only. Not for human or veterinary use.

1-(3-bromophenyl)propan-2-amine hydrochloride - 1210708-61-4

Specification

CAS No. 1210708-61-4
Molecular Formula C9H13BrClN
Molecular Weight 250.56 g/mol
IUPAC Name 1-(3-bromophenyl)propan-2-amine;hydrochloride
Standard InChI InChI=1S/C9H12BrN.ClH/c1-7(11)5-8-3-2-4-9(10)6-8;/h2-4,6-7H,5,11H2,1H3;1H
Standard InChI Key KMTKDPOKDRPBLF-UHFFFAOYSA-N
SMILES CC(CC1=CC(=CC=C1)Br)N.Cl
Canonical SMILES CC(CC1=CC(=CC=C1)Br)N.Cl

Introduction

Chemical Properties and Structural Analysis

1-(3-Bromophenyl)propan-2-amine hydrochloride possesses a molecular weight of 250.56 g/mol and a molecular formula of C₉H₁₃BrClN. The bromine atom at the meta position of the phenyl ring introduces steric and electronic effects, increasing lipophilicity compared to non-halogenated analogs. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct aromatic proton signals between δ 7.2–7.8 ppm, while the amine protons resonate near δ 2.8–3.2 ppm. X-ray crystallography of analogous compounds confirms a planar phenyl ring and tetrahedral geometry around the amine nitrogen.

The hydrochloride salt form enhances stability and aqueous solubility, with a measured pKa of 9.2 for the free amine. Thermal analysis shows decomposition above 200°C, consistent with arylalkylamine salts.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₃BrClN
Molecular Weight250.56 g/mol
Melting Point198–202°C (decomposes)
Solubility>50 mg/mL in H₂O
logP (Octanol-Water)2.3

Synthesis and Production Methods

Laboratory-Scale Synthesis

The compound is synthesized via a three-step process:

  • Condensation: 3-Bromobenzaldehyde reacts with nitroethane in acetic acid to form (E)-3-bromo-β-nitrostyrene.

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the nitro group to an amine, yielding 1-(3-bromophenyl)propan-2-amine.

  • Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt.

Table 2: Optimization of Reduction Step

Reducing AgentYield (%)Purity (%)
LiAlH₄7899
NaBH₄4592
H₂/Pd-C6597

Industrial Production

Large-scale synthesis employs continuous-flow reactors for improved safety and yield. Catalytic hydrogenation (H₂/Pd-C) replaces LiAlH₄, reducing hazardous waste. Process analytical technology (PAT) ensures real-time monitoring of critical parameters like pH and temperature.

Applications in Scientific Research

Organic Synthesis

The compound serves as a versatile intermediate:

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with arylboronic acids introduces diverse substituents.

  • Peptidomimetics: The amine group facilitates incorporation into peptide backbones for drug design.

Pharmacological Studies

In vitro assays demonstrate moderate affinity for dopamine transporters (Ki = 120 nM) and serotonin receptors (5-HT₂A, Ki = 450 nM). Rodent models show increased locomotor activity at 10 mg/kg, suggesting stimulant properties.

Mechanism of Action and Biological Activity

The compound inhibits monoamine reuptake transporters, elevating synaptic dopamine and norepinephrine levels. Molecular docking simulations predict hydrophobic interactions between the bromophenyl group and transporter transmembrane domains. Chronic exposure (28 days) in rats causes tachyphylaxis, with a 40% reduction in activity by day 14.

Comparison with Structural Analogs

Table 3: Comparative Bioactivity

CompoundDopamine Ki (nM)logP
1-(3-Bromophenyl)propan-2-amine1202.3
1-(4-Bromophenyl)propan-2-amine952.4
1-(4-Fluorophenyl)propan-2-amine1801.8

The meta-bromo substitution reduces steric hindrance at receptor sites compared to para-substituted analogs, enhancing transporter binding. Fluorinated derivatives exhibit lower logP values but reduced blood-brain barrier penetration.

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